molecular formula C10H13N3S B193619 5-(propylthio)-1H-benzimidazol-2-amine CAS No. 80983-36-4

5-(propylthio)-1H-benzimidazol-2-amine

Cat. No. B193619
CAS RN: 80983-36-4
M. Wt: 207.3 g/mol
InChI Key: RKMOQLOKJZARIG-UHFFFAOYSA-N
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Description

5-(propylthio)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, methyl 5-propylthio-2-benzimidazolecarbamate, involves the reaction of the corresponding amine with a carbamoyl chloride . Another related compound, 5-(propylthio)-1,3,4-thiadiazol-2-amine, was synthesized by the reaction between the carboxylic derivative of the thiadiazole moiety and chitosan .


Molecular Structure Analysis

The molecular structure of 5-(propylthio)-1H-benzimidazol-2-amine can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H/13C-NMR), and X-ray diffraction (XRD) can be used to characterize the structure .

Scientific Research Applications

Synthesis and Characterization in Pharmaceuticals

5-(propylthio)-1H-benzimidazol-2-amine is identified as an impurity in the synthesis of the anthelmintic drug Albendazole. The importance of studying these impurities lies in their potential impact on the quality and safety of pharmaceutical products. The synthesis and characterization of such impurities are critical for understanding the impurity profile of active pharmaceutical ingredients used in drug manufacturing (Kalas, Patil, Jadhav, & Bhattacharya, 2016).

Enhancement of Solubility in Drug Formulations

The compound has been studied for its role in enhancing the solubility of albendazole using polyamidoamine (PAMAM) dendrimers. This research indicates that dendrimers can significantly enhance the solubility of albendazole, with specific interactions contributing to the guest-host association (Fernández, Sigal, Otero, Silber, & Santo, 2011).

Applications in Polymer Chemistry

In the field of polymer chemistry, a derivative of benzimidazol-2-amine, specifically 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, has been synthesized for use as a pH sensor. These derivatives exhibit high chemosensor activity with respect to hydrogen cations, demonstrating potential applications in sensitive and selective pH measurement (Tolpygin, Revinskii, Starikov, Dubonosov, Bren, & Minkin, 2012).

Role in Antimicrobial and Cytotoxic Studies

Various benzimidazole derivatives, including those related to 5-(propylthio)-1H-benzimidazol-2-amine, have shown promising results in antimicrobial and cytotoxic studies. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal agents, highlighting their potential in developing new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Use in Food Safety Monitoring

In the context of food safety, 5-(propylthio)-1H-benzimidazol-2-amine has been utilized in the synthesis of a hapten for monoclonal antibody preparation. This application is critical for the simultaneous detection of albendazole and its metabolites in animal-origin food, demonstrating its importance in ensuring food safety and compliance with regulatory standards (Shao, Zhou, Dou, Bai, Mi, Yu, Zhang, Wang, & Wen, 2021).

properties

IUPAC Name

6-propylsulfanyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOQLOKJZARIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230824
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(propylthio)-1H-benzimidazol-2-amine

CAS RN

80983-36-4
Record name Albendazole amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBENDAZOLE AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kalas, S Patil, V Jadhav - Chemical Science, 2016 - e-journals.in
Albendazole (1) is a broad-spectrum anthelmintics drug. Albendazole impurity A, 5-(propylthio)-1H-benzimidazol-2-amine (6), impurity B, methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl…
Number of citations: 4 www.e-journals.in
RJ Gyurik, AW Chow, B Zaber, EL Brunner… - Drug Metabolism and …, 1981 - Citeseer
Nine metabolites of albendazole were identified in the urine of cattle, sheep, rats, and mice which had been given the labeled drug orally. Metabolic conversions included oxidation at …
Number of citations: 180 citeseerx.ist.psu.edu
B Prakash, L Prasad, V Bansal - ijisrt.com
The control of drug contaminations is right now a basic intention to the drug business. The worldwide Conference on Harmonization has defined a functional rule with respect to the …
Number of citations: 1 ijisrt.com
Y Zhao - 2009 - unsworks.unsw.edu.au
Cancer is a class of diseases characterized by uncontrolled growth, invasion and sometimes metastasis of abnormal cells [1]. Cancer can occur in people of all ages; however, the risk …
Number of citations: 5 unsworks.unsw.edu.au
A Foris - researchgate.net
Chemical shifts of protons attached to nitrogen can occur virtually anywhere in solution-sate 1H NMR spectra. Shifts have been reported from negative singledigit to positive high-teen …
Number of citations: 2 www.researchgate.net

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